molecular formula C19H25ClN2O3S B256246 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Katalognummer: B256246
Molekulargewicht: 396.9 g/mol
InChI-Schlüssel: MWUXIQWYGNRYCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclohexenyl group, and a thiazinan-2-yl group

Eigenschaften

Molekularformel

C19H25ClN2O3S

Molekulargewicht

396.9 g/mol

IUPAC-Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C19H25ClN2O3S/c20-18-14-16(22-12-4-5-13-26(22,24)25)8-9-17(18)19(23)21-11-10-15-6-2-1-3-7-15/h6,8-9,14H,1-5,7,10-13H2,(H,21,23)

InChI-Schlüssel

MWUXIQWYGNRYCP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Kanonische SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: This step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.

    Introduction of the Cyclohexenyl Group: The cyclohexenyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexene reacts with the benzamide core in the presence of a Lewis acid catalyst.

    Formation of the Thiazinan-2-yl Group: This step involves the reaction of the intermediate compound with a thiazine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the cyclohexenyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the benzamide core, potentially leading to the formation of amine derivatives.

    Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl group can lead to cyclohexanone derivatives, while reduction of the benzamide core can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound has a similar structure but lacks the thiazinan-2-yl group.

    4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide: This compound has a similar structure but with a different substitution pattern on the benzamide core.

Uniqueness

The presence of the thiazinan-2-yl group in 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide distinguishes it from similar compounds. This group can impart unique chemical and biological properties, making the compound of particular interest for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.